4-tert-butyl 3-methyl 5-methoxymorpholine-3,4-dicarboxylate
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Overview
Description
This compound is characterized by the presence of a morpholine ring substituted with tert-butyl, methyl, and methoxy groups, along with two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl 3-methyl 5-methoxymorpholine-3,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent under basic conditions.
Introduction of Substituents: The tert-butyl, methyl, and methoxy groups are introduced through selective alkylation reactions. For instance, tert-butyl chloride, methyl iodide, and methoxybenzene can be used as alkylating agents in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl 3-methyl 5-methoxymorpholine-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting carboxylate groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like thiols or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
4-tert-butyl 3-methyl 5-methoxymorpholine-3,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Investigated for its role as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Explored for its potential in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-tert-butyl 3-methyl 5-methoxymorpholine-3,4-dicarboxylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate: Lacks the methoxy group, which may affect its reactivity and applications.
3-methyl 5-methoxymorpholine-3,4-dicarboxylate: Lacks the tert-butyl group, potentially altering its steric and electronic properties.
4-tert-butyl 5-methoxymorpholine-3,4-dicarboxylate: Lacks the methyl group, which may influence its chemical behavior and interactions.
Uniqueness
4-tert-butyl 3-methyl 5-methoxymorpholine-3,4-dicarboxylate is unique due to the combination of its substituents, which confer specific steric and electronic properties
Properties
CAS No. |
1822551-06-3 |
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Molecular Formula |
C12H21NO6 |
Molecular Weight |
275.3 |
Purity |
95 |
Origin of Product |
United States |
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